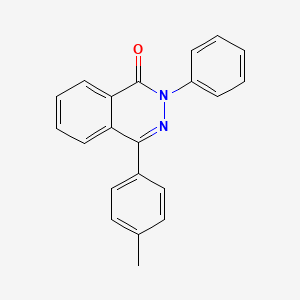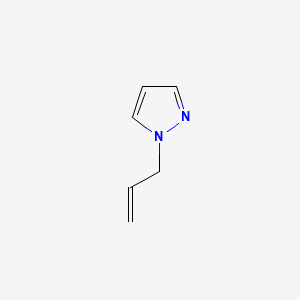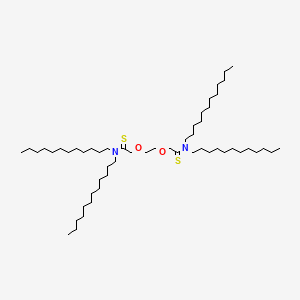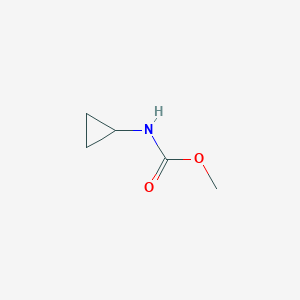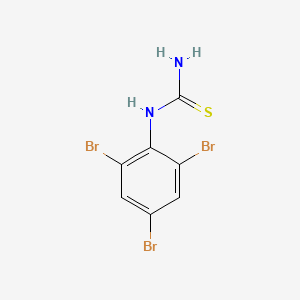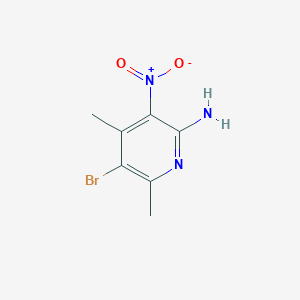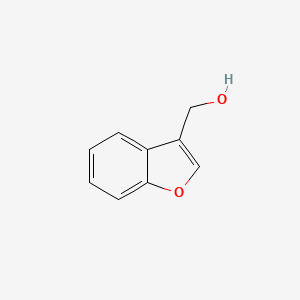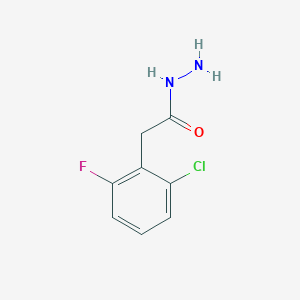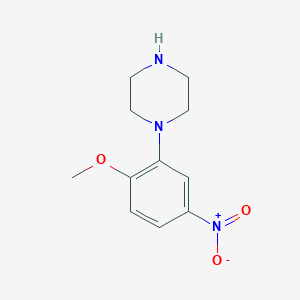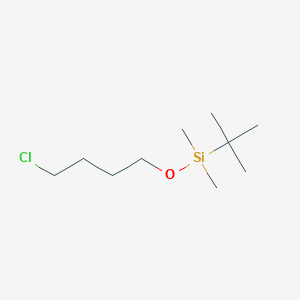
tert-Butyl(4-chlorobutoxy)dimethylsilane
Overview
Description
tert-Butyl(4-chlorobutoxy)dimethylsilane: is an organosilicon compound with the molecular formula C10H23ClOSi and a molecular weight of 222.83 g/mol . This compound is characterized by the presence of a tert-butyl group, a chlorobutoxy group, and two dimethylsilyl groups. It is commonly used in organic synthesis and as a reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(4-chlorobutoxy)dimethylsilane typically involves the reaction of tert-butyldimethylsilyl chloride with 4-chlorobutanol in the presence of a base such as imidazole . The reaction is carried out in a solvent like dichloromethane at low temperatures (0°C) to ensure the stability of the reactants and products . The reaction mixture is then filtered, and the product is purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl(4-chlorobutoxy)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorobutoxy group can be substituted with other nucleophiles, such as alkoxides or amines, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes under specific conditions.
Reduction Reactions: Reduction of this compound can lead to the formation of silanes or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkoxides, amines, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed:
Substitution Reactions: New organosilicon compounds with different functional groups.
Oxidation Reactions: Silanols and siloxanes.
Reduction Reactions: Silanes and other reduced silicon-containing compounds.
Scientific Research Applications
Chemistry: tert-Butyl(4-chlorobutoxy)dimethylsilane is widely used as a reagent in organic synthesis for the protection of hydroxyl groups and the formation of silyl ethers . It is also employed in the synthesis of complex organosilicon compounds .
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules and as a reagent in the modification of biomolecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and adhesives .
Mechanism of Action
The mechanism of action of tert-Butyl(4-chlorobutoxy)dimethylsilane involves its ability to act as a silylating agent, protecting hydroxyl groups by forming silyl ethers . This protection is crucial in multi-step organic syntheses, where selective protection and deprotection of functional groups are required . The molecular targets include hydroxyl groups in alcohols and phenols, and the pathways involve nucleophilic substitution reactions .
Comparison with Similar Compounds
- tert-Butyldimethylsilyl chloride
- tert-Butyl(chloro)diphenylsilane
- (3-Bromopropoxy)-tert-butyldimethylsilane
- (2-Bromoethoxy)-tert-butyldimethylsilane
Uniqueness: tert-Butyl(4-chlorobutoxy)dimethylsilane is unique due to its specific combination of functional groups, which provides distinct reactivity and selectivity in chemical reactions . Its ability to form stable silyl ethers makes it particularly valuable in organic synthesis .
Properties
IUPAC Name |
tert-butyl-(4-chlorobutoxy)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23ClOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQPZXNVDIKRAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391971 | |
| Record name | tert-Butyl(4-chlorobutoxy)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89031-83-4 | |
| Record name | tert-Butyl(4-chlorobutoxy)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
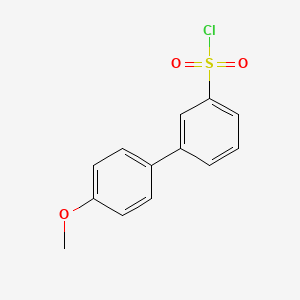
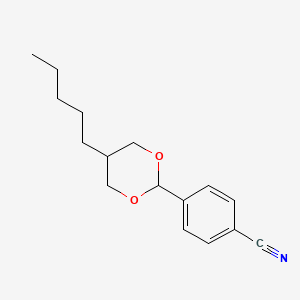
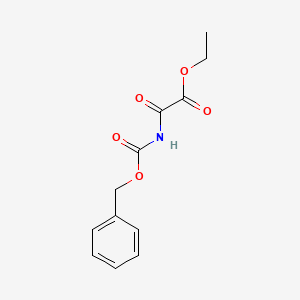
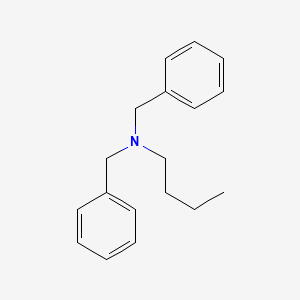
![1-[4-(3-Methoxyphenyl)phenyl]ethanone](/img/structure/B1608334.png)
